2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
Overview
Description
The compound "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone" is a brominated and fluorinated organic molecule that contains a cyclopropane ring and a ketone functional group. This structure suggests potential reactivity due to the presence of halogens and the strained cyclopropane ring, which may be involved in various chemical reactions and could exhibit interesting physical and chemical properties.
Synthesis Analysis
The synthesis of halogenated cyclopropane derivatives can be complex due to the reactivity of the cyclopropane ring. In the literature, similar compounds have been synthesized through various methods. For example, cyclopropylcarboxylic acids and esters incorporating bromophenol moieties were synthesized from reactions involving allyl compounds and ethyl diazoacetate, followed by bromination . Another method includes the intramolecular cyclization of dibromovinyl phenols in the presence of copper catalysts to form bromobenzofurans . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone."
Molecular Structure Analysis
The molecular structure of halogenated cyclopropane derivatives is characterized by the presence of a three-membered ring, which induces strain and influences the reactivity of the compound. X-ray diffraction and computational methods such as Gaussian09 software package have been used to determine the optimized molecular structure and vibrational frequencies of similar compounds . These techniques could be employed to analyze the molecular structure of "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone."
Chemical Reactions Analysis
Halogenated cyclopropanes can participate in various chemical reactions. For instance, photoinduced homolysis of bromoarylketones can lead to cyclization reactions yielding fluorenones . Additionally, reactions of fluoro-bromo-arylcyclopropanes with methanol have been studied, showing retention of the cyclopropane ring or ring cleavage depending on the conditions . These studies provide insights into the types of reactions that "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated cyclopropanes can be influenced by the substituents on the cyclopropane ring. The presence of bromine and fluorine atoms can affect the compound's polarity, boiling point, and stability. For example, the thermal isomerization of bromo-fluoro-alkylidenecyclopropanes in polar solvents has been observed, leading to the formation of substituted butadienes . The compound's reactivity in electrophilic and nucleophilic conditions has also been studied, showing that electron-donor substituents on the aromatic ring can accelerate or inhibit reactions . These properties are crucial for understanding the behavior of "2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone" in different environments.
Scientific Research Applications
Synthesis and Production
- Zheng Min (2013) developed an improved method for synthesizing 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. The process involved using a Grignard reagent prepared from 2-fluorobenzyl bromide and adding it to cyclopropanecarbonitrile. This method proved feasible for industrial production with a product content of 96% and productivity of 83.9% (Zheng Min, 2013).
Application in Synthesis of Other Compounds
- Zhang Yi-fan (2010) described the use of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in synthesizing 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium (Zhang Yi-fan, 2010).
- Jafar Abbasi Shiran et al. (2015) utilized this compound in a one-pot, three-component synthesis of novel thiazole derivatives with potential antibacterial activity (Jafar Abbasi Shiran et al., 2015).
Development of Organic Compounds
- G. W. Gray and S. Kelly (1981) researched the effects of substituents like fluorophenyl on the properties of organic compounds, specifically in the context of 4-n-alkyl-2-fluorophenyl derivatives (G. W. Gray & S. Kelly, 1981).
- S. G. Jagadhani et al. (2014) synthesized fluorinated chromones using bromo-2-fluorobenzaldehyde, highlighting its role in the development of compounds with antimicrobial properties (S. G. Jagadhani et al., 2014).
Exploration in Medicinal Chemistry
- Tan Bin (2010) synthesized 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starting from a related compound, showing its relevance in creating new medicinal compounds (Tan Bin, 2010).
- F. Ghanbari Pirbasti et al. (2016) synthesized thiazole derivatives for potential use as antioxidant agents, using 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone as a precursor (F. Ghanbari Pirbasti et al., 2016).
Contribution to Chemical Synthesis Techniques
- Mao Ze-we (2015) prepared N-heterocycle substituted phenylethanone derivatives using 2-bromo-4'-fluorophenylethanone, demonstrating its utility in organic synthesis (Mao Ze-we, 2015).
Role in Photophysical Research
- Sujin Park et al. (2015) reported the synthesis of new fluorophores, showcasing the versatility of compounds like 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in the development of materials with unique optical properties (Sujin Park et al., 2015).
Future Directions
properties
IUPAC Name |
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCZCCDXOZGIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634062 | |
Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | |
CAS RN |
204205-33-4 | |
Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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